1,8,9-Trimethoxy-9,10-dihydro-anthracene
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Overview
Description
1,8,9-Trimethoxy-9,10-dihydro-anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three methoxy groups at positions 1, 8, and 9, and a dihydro structure at positions 9 and 10. Anthracene derivatives are known for their photophysical properties and have applications in various fields such as organic light-emitting diodes (OLEDs) and photon upconversion .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,8,9-Trimethoxy-9,10-dihydro-anthracene can be synthesized through a multi-step process. One common method involves the Diels-Alder reaction between anthracene and benzoquinone, followed by methoxylation. The reaction conditions typically involve heating the reactants in the presence of a catalyst such as zinc iodide and silver oxide .
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as recrystallization and chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 1,8,9-Trimethoxy-9,10-dihydro-anthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its parent anthracene structure.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Anthracene and its derivatives.
Substitution: Various substituted anthracenes depending on the reagents used.
Scientific Research Applications
1,8,9-Trimethoxy-9,10-dihydro-anthracene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of OLEDs and other photophysical applications.
Mechanism of Action
The mechanism of action of 1,8,9-Trimethoxy-9,10-dihydro-anthracene involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and the dihydro structure play a crucial role in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
9,10-Dihydroanthracene: A simpler derivative without methoxy groups, used as a hydrogen donor.
9,10-Dimethylanthracene: Known for its high fluorescence quantum yield.
Triptycene: A more complex structure with three phenyl rings, used in various photophysical applications.
Uniqueness: 1,8,9-Trimethoxy-9,10-dihydro-anthracene is unique due to its specific substitution pattern and the presence of methoxy groups, which enhance its photophysical properties and potential biological activities compared to other anthracene derivatives .
Properties
Molecular Formula |
C17H18O3 |
---|---|
Molecular Weight |
270.32 g/mol |
IUPAC Name |
1,8,9-trimethoxy-9,10-dihydroanthracene |
InChI |
InChI=1S/C17H18O3/c1-18-13-8-4-6-11-10-12-7-5-9-14(19-2)16(12)17(20-3)15(11)13/h4-9,17H,10H2,1-3H3 |
InChI Key |
SEFFBCQMWOLCMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1C2=C(CC3=C1C(=CC=C3)OC)C=CC=C2OC |
Origin of Product |
United States |
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